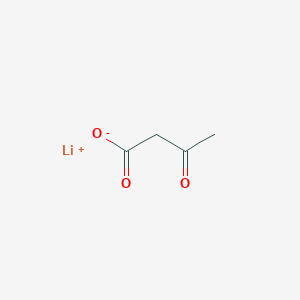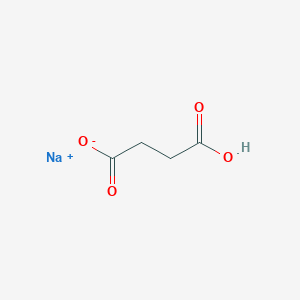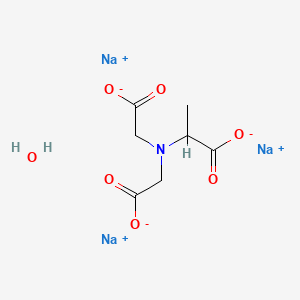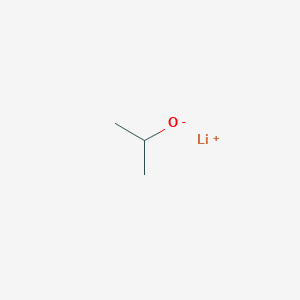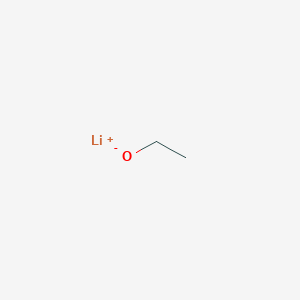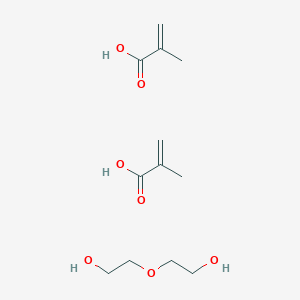
Oxybis(ethane-2,1-diyl) bis(2-methylacrylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “Oxybis(ethane-2,1-diyl) bis(2-methylacrylate)” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route may include steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities.
Reaction Setup: The reactants are combined in a reaction vessel under specific conditions, such as temperature, pressure, and pH.
Catalysis: A catalyst may be used to accelerate the reaction and increase the yield of the desired product.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to remove any by-products or unreacted starting materials.
Industrial Production Methods
In an industrial setting, the production of Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: The reaction is carried out in large batches, with careful monitoring of reaction parameters.
Continuous Flow Processing: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Automation: Automated systems are used to control the reaction conditions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form new products, often involving the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: One or more atoms in the compound can be replaced by different atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
The reactions involving Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) often require specific reagents and conditions, such as:
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide may be used for oxidation reactions.
Reducing Agents: Reagents such as sodium borohydride or lithium aluminum hydride may be used for reduction reactions.
Catalysts: Catalysts like palladium on carbon or platinum may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: The compound may be studied for its effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic uses, such as in drug development or as a diagnostic tool.
Industry: Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) may be used in the production of materials, chemicals, or other industrial products.
Wirkmechanismus
The mechanism by which Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) exerts its effects involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Enzyme Inhibition: Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Eigenschaften
IUPAC Name |
2-(2-hydroxyethoxy)ethanol;2-methylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3.2C4H6O2/c5-1-3-7-4-2-6;2*1-3(2)4(5)6/h5-6H,1-4H2;2*1H2,2H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKLXLGVJOJYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.C(COCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


